8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
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Overview
Description
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound with the molecular formula C33H31N5O2. It is known for its unique structure, which includes a purine core substituted with dibenzylamino, dimethyl, and naphthalen-1-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with dibenzylamine and naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-ethoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group enhances its hydrophobicity and potential for π-π interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O2/c1-35-31-30(32(39)36(2)33(35)40)38(22-27-18-11-17-26-16-9-10-19-28(26)27)29(34-31)23-37(20-24-12-5-3-6-13-24)21-25-14-7-4-8-15-25/h3-19H,20-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQZRRJFITUPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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